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Compound of Interest

Compound Name: Propargyl-PEG2-acid

Cat. No.: B610226 Get Quote

For Immediate Release

This technical guide provides an in-depth exploration of Propargyl-PEG2-acid, a

heterobifunctional linker critical in modern bioconjugation, drug delivery, and the development

of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting

chimeras (PROTACs). This document is intended for researchers, scientists, and drug

development professionals, offering a comprehensive overview of the molecule's properties,

key applications, and detailed experimental protocols.

Core Concepts: Understanding Propargyl-PEG2-
acid
Propargyl-PEG2-acid, with the systematic name 3-[2-(2-Propyn-1-yloxy)ethoxy]propanoic

acid, is a versatile chemical tool that features two distinct reactive functional groups at either

end of a short polyethylene glycol (PEG) spacer.[1][2] This bifunctional nature is the

cornerstone of its utility, allowing for the sequential or orthogonal conjugation of two different

molecules.

The key components of its structure are:

A Terminal Propargyl Group: This alkyne functional group serves as a reactive handle for

copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2]
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This reaction is highly specific and efficient, enabling the stable ligation of Propargyl-PEG2-
acid to molecules containing an azide group.[3][4]

A Terminal Carboxylic Acid Group: This group can be readily coupled with primary amines to

form stable amide bonds.[1][5] This reaction is a fundamental and widely used

bioconjugation strategy.

A PEG2 Spacer: The short, hydrophilic diethylene glycol spacer enhances the solubility of

the molecule and its conjugates in aqueous and organic media, while also providing flexibility

and minimizing steric hindrance between the conjugated molecules.[2]

The dual reactivity of Propargyl-PEG2-acid makes it an ideal linker for constructing complex

molecular architectures where precise control over the connection of different components is

required.[2]

Physicochemical and Quantitative Data
A summary of the key quantitative and physical properties of Propargyl-PEG2-acid is

presented below. This data is essential for designing and executing experiments, including

calculating molar equivalents and understanding solubility parameters.
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Property Value Source(s)

CAS Number 1859379-85-3 [1][5]

Molecular Formula C₈H₁₂O₄ [1][5]

Molecular Weight 172.18 g/mol [1]

Purity Typically ≥95% to ≥98% [5]

Appearance Liquid or low-melting solid [1]

Storage Conditions
Store at -20°C, desiccated and

protected from light.
[1][5]

Solubility
Soluble in anhydrous solvents

such as DMSO and DMF.
[6]

Stock Solution Example

A stock solution of ≥ 20.8

mg/mL can be prepared in

DMSO.

[7]

Note: The pKa of the carboxylic acid and detailed kinetic data for its reactions are not widely

available in the public domain and may need to be determined empirically for specific

applications.

Experimental Protocols and Methodologies
The utility of Propargyl-PEG2-acid is realized through the precise execution of amide coupling

and click chemistry reactions. Below are detailed protocols for these key experiments.

Protocol 1: Amide Bond Formation with a Primary Amine
This protocol details the conjugation of the carboxylic acid moiety of Propargyl-PEG2-acid to a

molecule containing a primary amine (e.g., the lysine residue of a peptide or protein). This

reaction typically employs a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-

N′-ethylcarbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance

efficiency.

Materials:
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Propargyl-PEG2-acid

Amine-containing molecule (e.g., peptide, protein, or small molecule)

EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide)

NHS (N-hydroxysuccinimide)

Anhydrous aprotic solvent (e.g., DMF or DMSO)

Reaction Buffer: MES buffer (pH 4.7-6.0) for activation; PBS or bicarbonate buffer (pH 7.2-

8.0) for coupling.

Quenching solution (e.g., hydroxylamine)

Purification system (e.g., HPLC, SEC)

Procedure:

Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare a

stock solution of Propargyl-PEG2-acid in anhydrous DMF or DMSO.

Activation of Carboxylic Acid:

Dissolve Propargyl-PEG2-acid (1.1 equivalents) in the activation buffer (MES, pH 6.0).

Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.

Stir the reaction mixture at room temperature for 15-30 minutes to form the amine-reactive

NHS ester.

Coupling to Amine:

Dissolve the amine-containing molecule (1.0 equivalent) in the coupling buffer (PBS, pH

7.5).

Add the activated Propargyl-PEG2-acid solution to the amine-containing solution.

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
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Reaction Quenching: Add a quenching solution, such as hydroxylamine or Tris buffer, to

consume any unreacted NHS esters.

Purification: Purify the resulting conjugate using an appropriate chromatographic technique,

such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-

exclusion chromatography (SEC), to remove unreacted starting materials and coupling

reagents.[8]

Characterization: Confirm the identity and purity of the final product using mass spectrometry

(LC-MS) and/or NMR spectroscopy.[9][10]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl group of the Propargyl-
PEG2-acid conjugate and an azide-functionalized molecule.

Materials:

Propargyl-functionalized molecule (from Protocol 3.1)

Azide-containing molecule

Copper(II) sulfate (CuSO₄)

Reducing agent: Sodium ascorbate

Copper ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-

1H-1,2,3-triazol-4-yl)methyl)amine)

Solvent: Deoxygenated PBS, or a mixture of water and DMSO/t-butanol.

Purification system (e.g., HPLC, SEC)

Procedure:

Reagent Preparation: Prepare fresh stock solutions of CuSO₄ (e.g., 20-100 mM in water),

the copper ligand (e.g., 100 mM THPTA in water), and sodium ascorbate (e.g., 100-300 mM
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in water).[11] All buffers and solvents should be deoxygenated by sparging with an inert gas

(e.g., argon or nitrogen).

Reaction Setup:

In a reaction vessel, dissolve the propargyl-functionalized molecule (1.0 equivalent) and

the azide-containing molecule (1.1-1.5 equivalents) in the chosen solvent system.

Add the copper ligand to the reaction mixture.

Add the CuSO₄ solution to the mixture. The final copper concentration is typically in the

range of 0.1-1 mM.

Initiation of Reaction:

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The

final concentration of sodium ascorbate is typically 1-5 mM.

Gently mix the reaction and protect it from light.

Reaction Progression: Allow the reaction to proceed at room temperature for 1-4 hours.

Reaction progress can be monitored by LC-MS.

Purification: Upon completion, the conjugate can be purified by SEC to remove small

molecule reagents or by RP-HPLC for higher resolution separation.[8] Residual copper can

be removed using a chelating agent like EDTA.

Characterization: Analyze the final product by LC-MS to confirm the successful conjugation

and assess purity.[10]

Key Applications & Workflows
The bifunctional nature of Propargyl-PEG2-acid is instrumental in the synthesis of complex

therapeutic molecules. A prominent example is its use as a linker in the synthesis of peptide-

based therapeutics, such as the dual GIP and GLP-1 receptor agonist, tirzepatide.[5][12]
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Application Spotlight: Peptide Conjugation in
Tirzepatide
Tirzepatide is a 39-amino acid peptide modified with a C20 fatty diacid moiety to extend its half-

life, enabling once-weekly dosing.[12][13] The linker connecting the fatty acid to the peptide

backbone is constructed using building blocks that are structurally analogous to Propargyl-
PEG2-acid, specifically 8-amino-3,6-dioxaoctanoic acid.[12] This highlights the utility of such

linkers in creating long-acting peptide therapeutics. The synthesis involves the formation of a

stable amide bond between the linker and a lysine residue on the peptide.[12]

Visualizing the Bifunctionality and Workflows
The following diagrams, generated using Graphviz, illustrate the core reactivity of Propargyl-
PEG2-acid and a generalized workflow for its application in bioconjugation.

Caption: Bifunctional reactivity of Propargyl-PEG2-acid.
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Start Materials

Step 1: Activate Carboxylic Acid
(Propargyl-PEG2-acid + EDC/NHS)

Step 2: Amide Coupling
(Couple to Amine-Molecule A, e.g., Peptide)

Purification & Characterization 1
(e.g., RP-HPLC, LC-MS)

Step 3: CuAAC Click Reaction
(Couple to Azide-Molecule B)

Purification & Characterization 2
(e.g., SEC, LC-MS)

Final Conjugate:
Molecule A - Linker - Molecule B

Click to download full resolution via product page

Caption: Generalized workflow for sequential bioconjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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